2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
Descripción
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole and quinazoline core. Its structure includes a 4-benzyl substituent on the triazoloquinazolinone scaffold and an N-(3,4-dimethylphenyl)acetamide side chain. Triazoloquinazolinones are known for diverse pharmacological activities, particularly as H1-antihistaminic agents, due to their ability to modulate histamine receptors . The 3,4-dimethylphenyl group may enhance lipophilicity and receptor binding affinity, while the acetamide linker contributes to metabolic stability. Synthesis typically involves cyclocondensation of substituted triazole precursors with quinazolinone intermediates, followed by functionalization of the acetamide moiety .
Propiedades
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-12-13-20(14-18(17)2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBGMPNFNXENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process:
-
Formation of the Triazoloquinazoline Core: : The initial step involves the cyclization of an appropriate hydrazine derivative with an isatoic anhydride to form the triazoloquinazoline core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide at elevated temperatures.
-
Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazoloquinazoline intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
-
Acetamide Formation: : The final step involves the acylation of the triazoloquinazoline derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazoloquinazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazoloquinazoline derivatives can inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microbial or cancer cells, resulting in their death or reduced proliferation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacological Differences
The following table compares 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide with structurally related triazoloquinazolinones and other triazole-containing pharmaceuticals:
Key Observations:
Substituent Effects : The 4-benzyl group in the target compound confers superior H1-antihistaminic activity compared to 4-phenyl analogs, likely due to increased hydrophobic interactions with histamine receptors . The N-(3,4-dimethylphenyl)acetamide side chain further optimizes binding affinity and metabolic stability.
Triazole Core: Like alprazolam, the triazole ring in the target compound enhances bioactivity. However, alprazolam’s benzodiazepine fusion directs activity toward CNS targets (GABA receptors), whereas the quinazolinone core in the target compound favors peripheral H1 receptors .
Synthetic Flexibility : Derivatives synthesized via reactions with substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) demonstrate that electron-donating groups (e.g., methyl) improve pharmacokinetic profiles compared to halogenated analogs .
Research Findings and Clinical Relevance
- Antihistaminic Efficacy : In vivo studies show the target compound inhibits histamine-induced bronchoconstriction in guinea pigs at ED50 = 1.2 mg/kg, outperforming 4-phenyl derivatives (ED50 = 2.8 mg/kg) .
- Comparative Limitations: Unlike dichlorophenoxy-triazole derivatives, the target compound lacks significant antimicrobial activity, highlighting the role of substituents in directing pharmacological outcomes .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₈H₂₄N₄O₃ requires [M+H]⁺ = 477.1922) .
Advanced: How can computational modeling aid in predicting reactivity or biological targets?
Q. Methodological Answer :
- Reaction Mechanism Studies : Quantum chemical calculations (e.g., DFT) model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Docking Simulations : Predict binding affinity to enzymes (e.g., kinases) using software like AutoDock. A triazoloquinazoline analog showed strong interaction with the ATP-binding pocket of EGFR .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Q. Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., cell line heterogeneity) .
- Dose-Response Curves : Re-test disputed compounds with standardized protocols .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity .
Example : A triazoloquinazoline derivative showed inconsistent COX-2 inhibition due to assay interference from DMSO; switching to PBS buffer resolved discrepancies .
Basic: What are common impurities observed during synthesis, and how are they mitigated?
Q. Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., anthranilic acid derivatives) or dimerization products.
- Mitigation Strategies :
Advanced: What strategies improve selectivity for specific biological targets?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3,4-dimethylphenyl with methoxy groups) to enhance target binding .
- Fragment-Based Design : Use X-ray crystallography to guide modifications at the triazole-quinazoline interface .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Basic: How is stability assessed under different storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Analytical Monitoring : Track decomposition via HPLC; common degradation products include oxidized quinazolinones .
Advanced: What industrial-scale challenges arise during synthesis, and how are they addressed?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
